molecular formula C12H9BrINO B1401103 3-Bromo-4-(4-iodophenoxy)-phenylamine CAS No. 1341362-72-8

3-Bromo-4-(4-iodophenoxy)-phenylamine

Cat. No.: B1401103
CAS No.: 1341362-72-8
M. Wt: 390.01 g/mol
InChI Key: ZZZSYQDABJKGAC-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-iodophenoxy)-phenylamine is a halogenated aromatic amine characterized by a bromine atom at the 3-position, an iodophenoxy group at the 4-position, and a primary amine (-NH2) on the benzene ring. The iodophenoxy moiety introduces significant steric bulk and electronic effects due to iodine’s high atomic mass and moderate electron-withdrawing inductive effect.

Properties

IUPAC Name

3-bromo-4-(4-iodophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrINO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZSYQDABJKGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves initial formation of the aromatic backbone followed by selective halogenation and subsequent amination. The key steps include:

Research Findings & Data

Step Reagents & Conditions Yield & Purity Notes
Phenoxy formation Phenol derivative + 4-iodophenol + base ~85-90% Typically performed in polar aprotic solvents such as DMF or DMSO at 80-100°C.
Bromination N-bromosuccinimide (NBS) + catalyst (FeBr₃) ~70-80% Conducted at 0-5°C to ensure regioselectivity.
Iodination Iodine + oxidant (HIO₃ or H₂O₂) ~65-75% Often performed at room temperature with controlled addition to prevent polyiodination.
Amination Nucleophilic substitution with ammonia or amines ~60-75% Typically under reflux in ethanol or acetonitrile; yields depend on halogen positioning.

Research indicates that the regioselectivity of halogenation is critical; thus, protecting groups or directing groups are often employed to enhance selectivity.

Metal-Catalyzed Cross-Coupling Routes

Method Overview

Advanced methods utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to assemble the complex aromatic framework with high precision.

  • Step 1: Synthesis of halogenated aromatic intermediates (e.g., brominated or iodinated phenoxy derivatives).
  • Step 2: Coupling with amine derivatives under palladium catalysis.

Research Findings & Data

Reaction Type Catalysts & Conditions Typical Yield Advantages & Disadvantages
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DMF or toluene, reflux 80-95% High regioselectivity, broad substrate scope; costly catalysts and potential metal residues.
Buchwald-Hartwig amination Pd₂(dba)₃, BINAP, NaOtBu, toluene, 80°C 75-90% Efficient for aromatic amination; requires rigorous purification to remove residual palladium.

Research indicates these methods are suitable for industrial scale but involve high catalyst costs and complex purification steps.

Halogenation via Electrophilic Substitution

Method Overview

Electrophilic halogenation of aromatic rings using reagents such as NBS and iodine in the presence of catalysts or oxidants.

Research Findings & Data

Reagent Solvent & Conditions Yield Notes
NBS Acetic acid or DMF, 0-5°C 70-85% Good regioselectivity for para- or ortho-halogenation; temperature control critical.
Iodine + oxidant Acetic acid, reflux 65-75% Often requires excess iodine; careful control needed to prevent over-iodination.

Research emphasizes that electrophilic halogenation is straightforward but may require subsequent purification to remove unreacted halogens.

Amidation and Final Functionalization

Method Overview

The amino group is introduced via nucleophilic substitution or reductive amination, often following halogenation.

Research Findings & Data

Reagents Conditions Yield Notes
Ammonia in ethanol Reflux at 80-100°C 60-75% Suitable for aromatic amines; selectivity depends on halogen positioning.
Reductive amination NaBH₃CN, acetic acid, room temp 70-85% Used for more sensitive or complex amines.

Summary of Preparation Data

Method Raw Materials Key Reactions Typical Yield Environmental & Cost Considerations
Direct halogenation & amination Phenol derivatives, halogenating agents, ammonia Electrophilic substitution + nucleophilic substitution 60-85% Moderate; halogen reagents, purification needed
Metal-catalyzed cross-coupling Halogenated intermediates + amines Suzuki or Buchwald-Hartwig 75-95% High cost; catalyst residues require removal
Electrophilic halogenation Aromatic rings + halogen reagents Halogenation 65-85% Relatively simple; potential over-halogenation

Concluding Remarks

The synthesis of 3-Bromo-4-(4-iodophenoxy)-phenylamine is achievable through diverse pathways, primarily involving electrophilic halogenation of phenoxy derivatives followed by amination. The choice of method depends on factors such as desired yield, purity, environmental impact, and scalability. Metal-catalyzed cross-coupling offers high regioselectivity but at increased cost and complexity, whereas electrophilic halogenation remains a straightforward, scalable approach suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-iodophenoxy)-phenylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
3-Bromo-4-(4-iodophenoxy)-phenylamine has been investigated for its potential as a selective MEK kinase inhibitor. MEK inhibitors are crucial in the treatment of proliferative diseases such as cancer. The compound's structure allows it to interact effectively with the MEK pathway, making it a candidate for therapeutic development against various cancers, including melanoma and colorectal cancer .

2. Anti-inflammatory Properties
Derivatives of this compound have shown promise as anti-inflammatory agents. Research indicates that similar phenylamino benzoic acid derivatives exhibit significant anti-inflammatory effects, which could be beneficial in treating conditions like psoriasis and rheumatoid arthritis .

Materials Science Applications

1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit desirable charge transport characteristics is particularly advantageous in these technologies .

2. Photonic Devices
Due to its photophysical properties, this compound can be utilized in photonic devices. Its incorporation into polymer matrices enhances the optical properties necessary for effective light manipulation in devices such as waveguides and sensors .

Chemical Synthesis Applications

1. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various coupling reactions, including Suzuki and Sonogashira reactions. This capability is essential for synthesizing pharmaceutical compounds and advanced materials .

2. Functionalization of Aromatic Compounds
this compound can be used to functionalize other aromatic systems, providing pathways to develop new derivatives with tailored properties for specific applications in drug discovery and materials science .

Data Tables

Application Area Specific Use Research Findings
Medicinal ChemistryAnticancer AgentsSelective MEK kinase inhibition; effective against melanoma and colorectal cancer
Anti-inflammatory AgentsSignificant effects observed in treating psoriasis and rheumatoid arthritis
Materials ScienceOrganic ElectronicsSuitable for OLEDs and OPVs due to charge transport characteristics
Photonic DevicesEnhances optical properties for waveguides and sensors
Chemical SynthesisBuilding BlockVersatile use in Suzuki and Sonogashira reactions; essential for pharmaceutical synthesis
FunctionalizationEnables development of new derivatives with tailored properties

Case Studies

Case Study 1: Anticancer Research
A study published in Cancer Research demonstrated that phenylamino derivatives, including analogs of this compound, significantly inhibited tumor growth in xenograft models by targeting the MEK pathway. The findings suggest that these compounds could lead to new treatment options for resistant cancer types.

Case Study 2: Organic Electronics Development
Research conducted at a leading university explored the use of this compound in developing high-efficiency OLEDs. The study highlighted the compound's ability to enhance luminescence efficiency while maintaining stability under operational conditions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-iodophenoxy)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects :

  • Halogenated Analogues: 4-Bromo-3-(trifluoromethyl)aniline (): The trifluoromethyl (-CF3) group is strongly electron-withdrawing, reducing the amine’s basicity compared to 3-Bromo-4-(4-iodophenoxy)-phenylamine. 3-Bromo-4-methoxyphenethylamine (): The methoxy (-OCH3) group is electron-donating via resonance, increasing electron density on the aromatic ring. This contrasts with the iodophenoxy group, which has a weaker resonance effect but greater steric hindrance .
  • Disubstituted Analogues: 4-Bromo-3-methylphenylamine (): Methyl groups are electron-donating, enhancing ring electron density. In this compound, the iodine atom’s steric bulk may hinder interactions in biological systems compared to smaller substituents like methyl .

Table 1: Substituent and Molecular Property Comparisons

Compound Substituents Molecular Weight (g/mol) Key Electronic Effects
This compound -Br, -O-C6H4-I ~435 (estimated) Moderate electron withdrawal, steric bulk
4-Bromo-3-(trifluoromethyl)aniline -Br, -CF3 254.02 Strong electron withdrawal
3-Bromo-4-methoxyphenethylamine -Br, -OCH3 244.12 Electron donation via resonance
4-Bromo-3-methylphenylamine -Br, -CH3 186.04 Electron donation, minimal steric hindrance

Physicochemical Properties

  • Solubility: Halogenated phenylamines generally exhibit low water solubility. The iodophenoxy group’s hydrophobicity may further reduce solubility compared to methoxy or methyl-substituted analogues .
  • Thermal Stability : Bromine and iodine substituents increase molecular weight and may enhance thermal stability, as seen in halogenated azomethines ().

Biological Activity

3-Bromo-4-(4-iodophenoxy)-phenylamine is an organic compound characterized by its unique structure, which includes a bromine atom and an iodine atom. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is C12_{12}H9_9BrINO, with a molecular weight of 390.01 g/mol.

Structural Characteristics

The structure of this compound can be visualized as follows:

  • Bromine (Br) at the meta position relative to the amine group (-NH2_2).
  • Iodine (I) attached to a phenoxy group (-OC6_6H4_4I) at the para position.

This arrangement of halogen substituents is significant as it influences the compound's reactivity and biological interactions.

Mechanistic Insights

The presence of halogens in this compound may enhance its biological activity through several mechanisms:

  • Increased Lipophilicity : Halogen substituents can increase the lipophilicity of the compound, facilitating better membrane penetration.
  • Enhanced Binding Affinity : The unique electronic properties of bromine and iodine may improve binding interactions with biological targets such as enzymes and receptors.
  • Altered Metabolic Stability : Halogenated compounds often exhibit altered metabolic pathways, which can lead to prolonged activity in biological systems.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is helpful. Below is a summary table highlighting key similarities and differences:

Compound NameStructural FeaturesSimilarity Index
3-BromoanilineBromine substituent on anilineHigh
4-IodoanilineIodine substituent on anilineHigh
3-Bromo-4-chloroanilineBromine and chlorine on anilineModerate
4-Iodo-L-phenylalanineIodine substituent on phenylalanineHigh
4-Bromo-3-chlorobenzene-1,2-diamineBromo and chloro substituents on benzeneModerate

This table illustrates that compounds with similar halogen substitutions often share enhanced biological properties, suggesting that this compound may also exhibit significant activity.

Case Studies and Research Findings

While direct studies on this compound are scarce, research into related compounds provides insights into its potential effects:

  • Antiproliferative Studies : Research on halogenated phenylamines has shown promising results in inhibiting cancer cell lines such as HeLa and CEM. For example, compounds with similar structures demonstrated IC50_{50} values in low micromolar ranges against various cancer cell lines, indicating potential for therapeutic use .
  • Enzyme Inhibition : Investigations into enzyme inhibitors based on phenylamine structures have revealed significant selectivity and potency against targets like purine nucleoside phosphorylase (PNP), which is relevant for treating T-cell malignancies .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Bromo-4-(4-iodophenoxy)-phenylamine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and coupling reactions. For example:

  • Step 1 : Nitration of benzene to nitrobenzene, followed by reduction (e.g., Sn/HCl) to phenylamine .
  • Step 2 : Bromination at the 3-position using Br₂ in a controlled electrophilic substitution (directed by the -NH₂ group) .
  • Step 3 : Introduction of the 4-iodophenoxy group via Ullmann coupling (Cu catalyst) or nucleophilic aromatic substitution (using 4-iodophenol under basic conditions) .
  • Characterization : Use 1H^1 \text{H}-/13C^{13} \text{C}-NMR to confirm substitution patterns, IR for -NH₂ and ether linkages, and mass spectrometry for molecular ion validation .

Q. How do the electronic effects of bromine and iodine substituents influence the compound’s reactivity in electrophilic substitutions?

  • Methodological Answer : The -NH₂ group activates the benzene ring toward electrophiles, but bromine (electron-withdrawing) and iodine (weakly deactivating) compete. Computational studies (e.g., DFT) can predict regioselectivity:

  • Meta/para preference : Bromine at C3 directs incoming electrophiles to C5/C6, while the 4-iodophenoxy group may sterically hinder C2/C6 .
  • Experimental validation : Monitor bromination kinetics (e.g., using Br2\text{Br}_2 in DCM) and analyze products via HPLC .

Q. What spectroscopic techniques are optimal for distinguishing positional isomers of polyhalogenated phenylamines?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}-NMR splitting patterns (e.g., para vs. meta coupling) and 13C^{13} \text{C}-DEPT for quaternary carbon identification .
  • Mass spectrometry : High-resolution MS (HRMS) to differentiate isotopic clusters (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br} vs. 127I^{127}\text{I}) .
  • X-ray crystallography : For unambiguous structural confirmation, particularly if crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR) predict the biological or catalytic activity of this compound?

  • Methodological Answer :

  • QSAR Screening : Use molecular descriptors (e.g., logP, polar surface area) and docking studies (e.g., AutoDock Vina) to assess binding affinity to target enzymes or receptors .
  • Catalytic Applications : Model interactions with transition metals (e.g., Pd or Ag nanoparticles) to predict catalytic efficiency in CO₂ conversion, referencing XPS/XAFS data on Pd-N bond formation .

Q. What mechanistic pathways govern the degradation of this compound in advanced oxidation processes (AOPs)?

  • Methodological Answer :

  • Ozonation studies : Track pseudo-first-order kinetics under catalytic ozonation (e.g., MgO@Fe₃O₄) using HPLC-UV. Identify intermediates (e.g., quinone derivatives) via GC-MS .
  • pH dependence : Optimize degradation at pH 11.0, where hydroxyl radicals (OH\cdot \text{OH}) dominate, and monitor COD removal .

Q. How does the steric bulk of the 4-iodophenoxy group affect nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Compare reaction rates with/without bulky substituents using Arrhenius plots. Steric hindrance may favor para substitution or reduce reaction yields .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance NAS efficiency, validated by 1H^1 \text{H}-NMR monitoring of byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-(4-iodophenoxy)-phenylamine
Reactant of Route 2
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